molecular formula C21H28N2O5S B11177904 N-[4-(hexylsulfamoyl)phenyl]-3,5-dimethoxybenzamide

N-[4-(hexylsulfamoyl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B11177904
M. Wt: 420.5 g/mol
InChI Key: MOVWACDOTZFCSM-UHFFFAOYSA-N
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Description

N-[4-(hexylsulfamoyl)phenyl]-3,5-dimethoxybenzamide: is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a hexylsulfamoyl group attached to a phenyl ring, which is further connected to a 3,5-dimethoxybenzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(hexylsulfamoyl)phenyl]-3,5-dimethoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 4-(hexylsulfamoyl)aniline, which is then coupled with 3,5-dimethoxybenzoyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: N-[4-(hexylsulfamoyl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(hexylsulfamoyl)phenyl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(hexylsulfamoyl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(4-benzylsulfamoyl-phenyl)-acetamide
  • N-(4-cyclopentylsulfamoyl-phenyl)-acetamide
  • N-(4-heptylsulfamoyl-phenyl)-acetamide

Comparison: N-[4-(hexylsulfamoyl)phenyl]-3,5-dimethoxybenzamide is unique due to the presence of both the hexylsulfamoyl and 3,5-dimethoxybenzamide groups. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, the hexylsulfamoyl group may enhance its lipophilicity, while the 3,5-dimethoxybenzamide moiety may contribute to its binding affinity to specific targets.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-(hexylsulfamoyl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H28N2O5S/c1-4-5-6-7-12-22-29(25,26)20-10-8-17(9-11-20)23-21(24)16-13-18(27-2)15-19(14-16)28-3/h8-11,13-15,22H,4-7,12H2,1-3H3,(H,23,24)

InChI Key

MOVWACDOTZFCSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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